molecular formula C7H5IN2 B1311359 3-Iodo-1H-indazole CAS No. 66607-27-0

3-Iodo-1H-indazole

Cat. No.: B1311359
CAS No.: 66607-27-0
M. Wt: 244.03 g/mol
InChI Key: UDKYMMQGPNFWDA-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of an iodine atom at the third position of the indazole ring makes this compound a unique derivative with distinct chemical properties

Mechanism of Action

Target of Action

3-Iodo-1H-indazole, a derivative of indazole, has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in cell apoptosis and cell cycle .

Biochemical Pathways

The affected biochemical pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways are changes in cell apoptosis and cell cycle .

Result of Action

The molecular and cellular effects of the compound’s action include a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of this compound with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids, can produce a lot of highly valuable pharmaceutical precursors . The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with tyrosine kinases, where this compound acts as an inhibitor. This inhibition is significant in the context of cancer research, as tyrosine kinases are often overactive in cancer cells, leading to uncontrolled cell proliferation. By inhibiting these enzymes, this compound can help to regulate cell growth and potentially reduce tumor progression .

Additionally, this compound has been shown to interact with the p53/MDM2 pathway, a critical regulator of cell cycle and apoptosis. By modulating this pathway, this compound can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), this compound exhibits significant inhibitory activity. This inhibition is primarily due to its impact on cell signaling pathways, including the p53/MDM2 pathway, which leads to apoptosis and cell cycle arrest .

Moreover, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. The compound’s ability to interfere with these fundamental cellular processes underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of tyrosine kinases, which involves binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell proliferation and survival .

Additionally, this compound interacts with the p53/MDM2 complex, stabilizing p53 and enhancing its tumor suppressor functions. This interaction leads to increased transcription of p53 target genes, promoting apoptosis and cell cycle arrest in cancer cells . The compound’s ability to modulate these critical pathways highlights its potential as a targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that this compound maintains its inhibitory effects on tyrosine kinases and the p53/MDM2 pathway for several hours in vitro, but prolonged exposure can lead to reduced efficacy .

Long-term studies in vivo have indicated that this compound can have sustained effects on tumor growth and cellular function, although its stability and activity may diminish over time. These findings suggest that while this compound is a potent inhibitor, its long-term use may require careful monitoring and potential adjustments in dosage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis with minimal adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on cellular metabolism and the accumulation of reactive intermediates.

Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity. This dosage range is critical for developing safe and effective therapeutic protocols involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels .

The compound’s metabolism can also affect its efficacy and toxicity, as the formation of reactive intermediates can lead to cellular damage. Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and accumulation within specific cellular compartments .

The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity. For instance, higher accumulation in tumor tissues can enhance its anticancer effects, while distribution to non-target tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability, directing it to specific compartments or organelles .

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential. Targeting signals and modifications that direct the compound to specific cellular compartments can enhance its efficacy and reduce off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole typically involves the iodination of 1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring. The reaction can be carried out using iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction conditions often involve heating the mixture to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Iodo-1H-indazole is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, which are important in cancer treatment. These compounds can inhibit specific enzymes involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the iodine substitution.

    3-Bromo-1H-indazole: Similar structure with a bromine atom instead of iodine.

    3-Chloro-1H-indazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 3-Iodo-1H-indazole imparts unique reactivity compared to its halogenated counterparts. Iodine is a larger atom with lower electronegativity, making it more reactive in substitution and coupling reactions. This allows for the synthesis of a broader range of derivatives and enhances its utility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYMMQGPNFWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448128
Record name 3-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66607-27-0
Record name 3-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-iodo-1H-indazole undergo modifications to produce other valuable compounds?

A1: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions with organoboronic acids to yield 3-aryl-1H-indazoles []. This reaction is particularly valuable for developing new pharmaceutical precursors.

Q2: What factors significantly influence the success of Suzuki-Miyaura cross-coupling reactions involving this compound?

A2: Research suggests that the catalyst and solvent systems play crucial roles in the Suzuki-Miyaura cross-coupling reactions of this compound []. While the chemical structure of the organoboronic acid substrate has some influence, the choice of catalyst and solvent system demonstrably impacts the yield of the desired cross-coupled products. For example, employing ferrocene-based divalent palladium complexes as catalysts and imidazolium ionic liquids as solvents significantly improves reaction outcomes compared to simpler palladium salts and non-ionic liquid systems.

Q3: Does this compound undergo any unique reactions besides the Suzuki-Miyaura cross-coupling?

A3: Interestingly, 1-arylsulfonyl-3-iodo-1H-indazoles, derivatives of this compound, can undergo a ring-opening reaction under basic conditions []. This reaction yields ortho-(arylsulfonylamino)benzonitriles. Research suggests that this reaction proceeds through an E2 elimination mechanism, similar to Kemp elimination, and is favored by high temperatures and aprotic polar solvents.

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